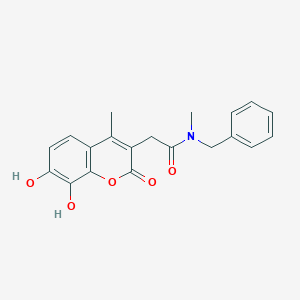![molecular formula C21H27NO6 B264438 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine, commonly known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at Takeda Pharmaceutical Company Limited, and since then, its properties and mechanisms of action have been extensively investigated.
作用機序
TLR4 is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. TAK-242 binds to an intracellular domain of TLR4 and prevents the recruitment of adaptor proteins, thereby blocking downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, possibly through its effects on TLR4 signaling. TAK-242 has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of sepsis.
実験室実験の利点と制限
One of the main advantages of TAK-242 is its selectivity for TLR4, which allows for specific targeting of this receptor without affecting other pathways. However, TAK-242 has also been shown to have off-target effects on other receptors and enzymes, which can complicate interpretation of experimental results. Another limitation is the relatively low solubility of TAK-242, which can make it difficult to use in certain experimental systems.
将来の方向性
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective TLR4 inhibitors based on the structure of TAK-242. Another direction is the investigation of the effects of TAK-242 on other diseases and conditions, such as neuroinflammation and autoimmune disorders. Finally, further studies are needed to fully understand the molecular mechanisms underlying the effects of TAK-242 on TLR4 signaling and other pathways.
合成法
The synthesis of TAK-242 involves several steps, starting with the reaction of 7-hydroxy-3,4,8-trimethylcoumarin with 2-bromo-1-(4-hydroxyphenyl)ethanone to form 2-(7-hydroxy-3,4,8-trimethylcoumarin-2-yl)propan-2-ol. This intermediate is then reacted with N,N-diisopropylethylamine and 2-chloro-1-(3-methoxypropyl)benzene to form the final product, TAK-242.
科学的研究の応用
TAK-242 has been studied extensively for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, and cancer. It is a selective inhibitor of Toll-like receptor 4 (TLR4), a key receptor involved in the innate immune response. By blocking TLR4 signaling, TAK-242 has been shown to reduce inflammation and improve outcomes in animal models of sepsis and other inflammatory diseases.
特性
製品名 |
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine |
|---|---|
分子式 |
C21H27NO6 |
分子量 |
389.4 g/mol |
IUPAC名 |
4-methyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-10(2)9-16(20(24)25)22-19(23)14(6)27-17-8-7-15-11(3)12(4)21(26)28-18(15)13(17)5/h7-8,10,14,16H,9H2,1-6H3,(H,22,23)(H,24,25) |
InChIキー |
CDKWACSMHPTBAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)C |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264367.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)